molecular formula C18H13ClN4OS B11058793 3-(5-chloro-2-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(5-chloro-2-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11058793
M. Wt: 368.8 g/mol
InChI Key: CSKFBUAIBQHPPL-JXMROGBWSA-N
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Description

3-(5-chloro-2-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure includes a triazole ring fused with a thiadiazole ring, which is further substituted with a chloro-methoxyphenyl group and a phenylethenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate nitriles.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized through the reaction of thiosemicarbazides with carbon disulfide or similar reagents.

    Substitution Reactions: The chloro-methoxyphenyl and phenylethenyl groups are introduced through substitution reactions, often involving halogenated precursors and suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methoxy groups.

    Reduction: Reduction reactions can target the triazole and thiadiazole rings, potentially leading to ring-opening or hydrogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

The compound has shown potential in medicinal chemistry, particularly as an anticancer agent. Studies have indicated that derivatives of this compound can inhibit key enzymes and pathways involved in cancer cell proliferation .

Industry

In materials science, the compound’s stability and electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 3-(5-chloro-2-methoxyphenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to bind to the ATP binding site of kinases like Akt1 and Akt2, thereby inhibiting their activity and leading to reduced cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other similar compounds, This compound stands out due to its specific substitution pattern, which imparts unique electronic and steric properties

Properties

Molecular Formula

C18H13ClN4OS

Molecular Weight

368.8 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13ClN4OS/c1-24-15-9-8-13(19)11-14(15)17-20-21-18-23(17)22-16(25-18)10-7-12-5-3-2-4-6-12/h2-11H,1H3/b10-7+

InChI Key

CSKFBUAIBQHPPL-JXMROGBWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4

Origin of Product

United States

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